葫芦巴二烯醇

描述

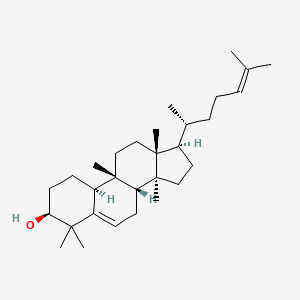

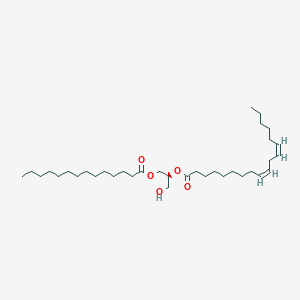

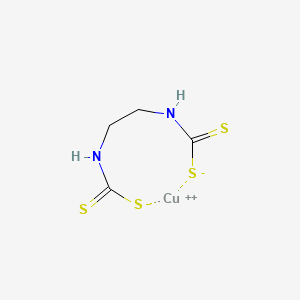

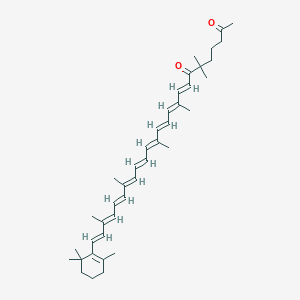

Cucurbitadienol is a triterpenoid compound that serves as the skeleton for cucurbitane-type triterpenoids, including cucurbitacins and mogrosides. These compounds are predominantly found in plants of the Cucurbitaceae family, such as cucumbers, melons, and monk fruit. Cucurbitadienol is known for its significant pharmacological properties, including anti-inflammatory, anticancer, and antiviral activities .

科学研究应用

Cucurbitadienol and its derivatives have a wide range of applications in scientific research:

作用机制

Target of Action

Cucurbitadienol is a key precursor in the biosynthesis of cucurbitane-type triterpenoids, such as mogrosides and cucurbitacins . These compounds are widely used in Asian traditional medicine . The primary target of cucurbitadienol is the enzyme cucurbitadienol synthase (CS) . This enzyme catalyzes the conversion of 2,3-oxidosqualene, an essential precursor, into cucurbitadienol .

Mode of Action

The interaction of cucurbitadienol with its target, cucurbitadienol synthase, is a crucial step in the biosynthesis of cucurbitane-type triterpenoids . The enzyme catalyzes the cyclization of 2,3-oxidosqualene to form cucurbitadienol . This cucurbitadienol is then further converted to mogrosides through the action of cytochrome P450s (CYP450s) and UDP-glucosyltransferases (UDPGs) .

Biochemical Pathways

The biosynthesis of cucurbitadienol involves several key steps . The process begins with the conversion of 2,3-oxidosqualene into cucurbitadienol by the enzyme cucurbitadienol synthase . This is followed by the conversion of cucurbitadienol into mogrosides through the action of cytochrome P450s and UDP-glucosyltransferases . These mogrosides are a mixture of cucurbitane-type triterpenoid glycosides that have been proven to be powerful and zero-calorie sweeteners .

Result of Action

The production of cucurbitadienol leads to the synthesis of valuable cucurbitane-type triterpenoids, including mogrosides and cucurbitacins . These compounds have a wide range of pharmacological effects, including anti-inflammatory, anticancer, antiviral, and antidiabetic properties .

Action Environment

The production of cucurbitadienol can be influenced by various environmental factors. For instance, the overexpression of a global regulatory factor (UPC2) gene of triterpenoid synthase and knockout of the ERG7 gene in Saccharomyces cerevisiae increased cucurbitadienol production . This suggests that genetic and environmental factors can significantly influence the action, efficacy, and stability of cucurbitadienol.

生化分析

Biochemical Properties

Cucurbitadienol plays a crucial role in biochemical reactions as a precursor to cucurbitacins. The biosynthesis of cucurbitadienol begins with the cyclization of 2,3-oxidosqualene, catalyzed by the enzyme cucurbitadienol synthase . This compound interacts with various cytochrome P450 enzymes, which further modify its structure to produce different cucurbitacins . These interactions are essential for the formation of the characteristic tetracyclic triterpenoid structure of cucurbitacins.

Cellular Effects

Cucurbitadienol influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the expression of genes involved in the biosynthesis of cucurbitacins, thereby impacting the overall metabolic profile of the cells . Additionally, cucurbitadienol can modulate cell signaling pathways, leading to changes in cellular responses to environmental stimuli.

Molecular Mechanism

The molecular mechanism of cucurbitadienol involves its interaction with specific enzymes and proteins. Cucurbitadienol binds to cucurbitadienol synthase, facilitating the cyclization of 2,3-oxidosqualene to form the triterpenoid structure . Furthermore, it interacts with cytochrome P450 enzymes, which introduce hydroxyl groups and other modifications to produce various cucurbitacins . These modifications are crucial for the biological activity of cucurbitacins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of cucurbitadienol can change over time. The stability and degradation of cucurbitadienol are influenced by factors such as temperature, pH, and the presence of other biomolecules . Long-term studies have shown that cucurbitadienol can have sustained effects on cellular function, including alterations in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of cucurbitadienol vary with different dosages in animal models. At low doses, cucurbitadienol has been observed to have beneficial effects, such as anti-inflammatory and anticancer activities . At high doses, it can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These threshold effects highlight the importance of dosage optimization in therapeutic applications.

Metabolic Pathways

Cucurbitadienol is involved in several metabolic pathways, primarily related to the biosynthesis of cucurbitacins. It interacts with enzymes such as cucurbitadienol synthase and cytochrome P450s, which catalyze the formation and modification of cucurbitacins . These pathways are essential for the production of bioactive cucurbitacins with diverse pharmacological properties.

Transport and Distribution

Within cells and tissues, cucurbitadienol is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate its localization to specific cellular compartments, where it can exert its biochemical effects. The distribution of cucurbitadienol is crucial for its role in the biosynthesis of cucurbitacins.

Subcellular Localization

Cucurbitadienol is localized to specific subcellular compartments, including the endoplasmic reticulum and cytoplasm . This localization is directed by targeting signals and post-translational modifications that ensure its proper distribution within the cell. The subcellular localization of cucurbitadienol is essential for its activity in the biosynthesis of cucurbitacins.

准备方法

Synthetic Routes and Reaction Conditions: Cucurbitadienol can be synthesized through the cyclization of 2,3-oxidosqualene, catalyzed by cucurbitadienol synthase. This enzyme facilitates the formation of the triterpenoid skeleton from the linear precursor . The synthetic pathway has been successfully constructed in Saccharomyces cerevisiae by introducing the cucurbitadienol synthase gene from various plants .

Industrial Production Methods: In an industrial setting, cucurbitadienol production can be enhanced by metabolic engineering of yeast strains. For instance, overexpression of the UPC2 gene and knockout of the ERG7 gene in Saccharomyces cerevisiae have been shown to significantly increase cucurbitadienol yield . Fed-batch fermentation techniques have also been employed to further boost production levels .

化学反应分析

Types of Reactions: Cucurbitadienol undergoes various chemical reactions, including hydroxylation and glycosylation. These reactions are typically catalyzed by cytochrome P450 enzymes and UDP-glucosyltransferases, respectively .

Common Reagents and Conditions:

Hydroxylation: Catalyzed by cytochrome P450 enzymes, often requiring molecular oxygen and NADPH as cofactors.

Glycosylation: Catalyzed by UDP-glucosyltransferases, utilizing UDP-glucose as the glycosyl donor.

Major Products: The major products formed from these reactions include hydroxylated and glycosylated derivatives of cucurbitadienol, such as mogrosides .

相似化合物的比较

属性

IUPAC Name |

(3S,8R,9R,10S,13R,14S,17R)-4,4,9,13,14-pentamethyl-17-[(2R)-6-methylhept-5-en-2-yl]-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H50O/c1-20(2)10-9-11-21(3)22-16-17-30(8)25-14-12-23-24(13-15-26(31)27(23,4)5)28(25,6)18-19-29(22,30)7/h10,12,21-22,24-26,31H,9,11,13-19H2,1-8H3/t21-,22-,24-,25-,26+,28+,29-,30+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSPRAEIJBDUDRX-FBJXRMALSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC=C(C)C)C1CCC2(C1(CCC3(C2CC=C4C3CCC(C4(C)C)O)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCC=C(C)C)[C@H]1CC[C@@]2([C@@]1(CC[C@@]3([C@H]2CC=C4[C@H]3CC[C@@H](C4(C)C)O)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H50O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501317025 | |

| Record name | Cucurbitadienol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501317025 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

426.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35012-08-9 | |

| Record name | Cucurbitadienol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=35012-08-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cucurbitadienol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501317025 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is cucurbitadienol and what is its biological significance?

A1: Cucurbitadienol is a tetracyclic triterpene and serves as the first committed precursor in the biosynthesis of cucurbitacins, a group of bitter-tasting compounds found in plants of the Cucurbitaceae family like cucumbers, melons, and squash. [, , , , , ] These cucurbitacins play roles in plant defense against herbivores and pathogens. Cucurbitadienol is also a key intermediate in the biosynthesis of mogrosides, a group of sweet-tasting compounds found in the fruit of the Siraitia grosvenorii plant, also known as Luo Han Guo. [] These mogrosides are used as natural sweeteners.

Q2: What is the molecular formula and weight of cucurbitadienol?

A2: Cucurbitadienol has the molecular formula C30H50O and a molecular weight of 426.72 g/mol. []

Q3: How is cucurbitadienol synthesized in plants?

A3: Cucurbitadienol is synthesized from 2,3-oxidosqualene, a linear precursor molecule, through a cyclization reaction catalyzed by the enzyme cucurbitadienol synthase (CbQ). [, , , , ]

Q4: What are the key enzymes involved in the biosynthesis of cucurbitadienol and what are their roles?

A4: The key enzymes are squalene epoxidase (SQE) and cucurbitadienol synthase (CbQ). SQE catalyzes the conversion of squalene to 2,3-oxidosqualene, which is then cyclized by CbQ to form cucurbitadienol. [, , ]

Q5: Is cucurbitadienol synthase (CbQ) specific to cucurbitadienol production?

A5: While CbQ primarily produces cucurbitadienol, research shows that it can exhibit some promiscuity, synthesizing other triterpenes in smaller amounts. This depends on the specific CbQ enzyme and its origin. [] For instance, one study showed that a specific CbQ from Siraitia grosvenorii could also produce euphol, dihydrolanosterol, dihydroxyeuphol, and tirucallenol. []

Q6: How does the structure of cucurbitadienol contribute to its function as a precursor molecule?

A6: The specific tetracyclic ring structure of cucurbitadienol, with its various functional groups, provides a scaffold upon which further enzymatic modifications can occur. These modifications lead to the diversity of cucurbitacins and mogrosides found in plants. [, , , ]

Q7: What spectroscopic techniques are used to characterize cucurbitadienol?

A7: Cucurbitadienol is typically characterized using techniques like Infrared Spectroscopy (IR), Mass Spectrometry (MS), and Nuclear Magnetic Resonance spectroscopy (NMR, both 1H and 13C). [, , ]

Q8: What is known about the conformation of cucurbitadienol?

A8: Studies utilizing X-ray crystallography and NMR spectroscopy have revealed that cucurbitadienol adopts a bent rather than a flat conformation. This bent shape is characterized by the 3β-OH group occupying the axial position and the side chain adopting a right-handed conformation. []

Q9: Can cucurbitadienol be produced in organisms other than plants?

A9: Yes, researchers have successfully achieved heterologous expression of CbQ in organisms like yeast (Saccharomyces cerevisiae) and tobacco plants (Nicotiana benthamiana) to produce cucurbitadienol. [, , , ]

Q10: What are the advantages of using heterologous systems for cucurbitadienol production?

A10: Heterologous systems offer several advantages:

- Metabolic engineering: Allows for targeted modifications to enhance production or generate novel cucurbitadienol derivatives. [, , ]

Q11: What is the highest yield of cucurbitadienol achieved in engineered microbes?

A11: Engineered Saccharomyces cerevisiae strains have successfully produced up to 296.37 mg/L of cucurbitadienol, marking a significant achievement in microbial production of this valuable triterpene. []

Q12: What are the potential applications of cucurbitadienol production in engineered systems?

A12: Cucurbitadienol's production in engineered systems holds promise for:

- Production of high-value compounds: Can serve as a starting material for the synthesis of various cucurbitacins and mogrosides with pharmaceutical and nutraceutical applications. [, , , , ]

- Drug discovery: The engineered production of cucurbitadienol and its derivatives allows for screening for novel bioactivities and potential drug candidates. []

Q13: Can the production of specific cucurbitacins be enhanced through metabolic engineering?

A13: Yes, research has shown that overexpressing specific enzymes in the cucurbitacin biosynthetic pathway, alongside cucurbitadienol synthase, can lead to the enhanced production of specific cucurbitacins. [, ]

Q14: What are some challenges in cucurbitadienol production using engineered systems?

A14: Some challenges include:

* **Enzyme engineering:** Optimizing CbQ activity and specificity for increased cucurbitadienol production remains an ongoing effort. []* **Pathway optimization:** Balancing the expression of various genes in the biosynthetic pathway is crucial for achieving optimal yields.* **Downstream processing:** Efficient and cost-effective methods for extracting and purifying cucurbitadienol from the engineered hosts are necessary.Q15: How do structural modifications of cucurbitadienol affect its biological activity?

A15: Modifications to the cucurbitadienol scaffold, such as the addition of hydroxyl (-OH) or acetyl (-OCOCH3) groups, can significantly alter its interactions with target enzymes and ultimately impact the biological activity of the resulting cucurbitacin derivatives. [, , ]

Q16: What is the significance of allylic hydroxylation in cucurbitadienol modification?

A16: Allylic hydroxylation, the addition of a hydroxyl group to an allylic carbon, is a key enzymatic transformation in cucurbitacin biosynthesis. This modification can trigger further reactions, leading to the formation of diverse cucurbitacin structures with potentially different biological activities. []

Q17: Have any "unnatural" cucurbitadienol derivatives been synthesized?

A17: Yes, researchers have successfully engineered mutations in OSCs, leading to the production of novel, "unnatural" triterpenes that haven't been observed in nature. One example is the production of dammara-18,21-dien-3β-ol from a mutated β-amyrin synthase. [] This highlights the potential of using engineered OSCs, including cucurbitadienol synthase, for generating new-to-nature triterpenes with potentially valuable bioactivities.

Q18: Can computational chemistry tools be utilized in cucurbitadienol research?

A18: Yes, computational tools like molecular docking and molecular dynamics simulations can be used to predict the binding affinities of cucurbitadienol and its derivatives to target proteins, providing insights into their potential biological activity and guiding further research. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(1R,2S,5R,6S)-2-aminobicyclo[3.1.0]hexane-2,6-dicarboxylic acid](/img/structure/B1255119.png)

![3-{2-[2-(Adamantan-2-yloxycarbonylamino)-3-(1H-indol-3-yl)-2-methyl-propionylamino]-3-phenyl-propylcarbamoyl}-acrylic acid](/img/structure/B1255132.png)